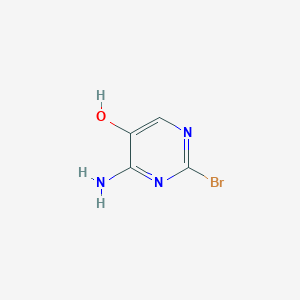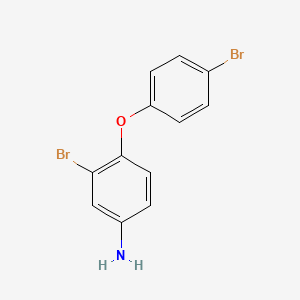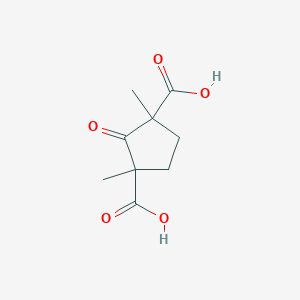
1,3-Dimethyl-2-oxocyclopentane-1,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-2-oxocyclopentane-1,3-dicarboxylic acid is an organic compound with the molecular formula C9H12O5. It is a dicarboxylic acid, meaning it contains two carboxylic acid functional groups. This compound is also characterized by a cyclopentane ring with two methyl groups and a ketone group attached to it .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-2-oxocyclopentane-1,3-dicarboxylic acid can be synthesized through various organic reactions. One common method involves the reaction of 1,3-dimethylcyclopentane with oxalyl chloride to introduce the oxo and carboxylic acid groups. The reaction is typically carried out under anhydrous conditions with a suitable solvent like dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes such as catalytic oxidation of cyclopentane derivatives. The use of catalysts like palladium or platinum can enhance the efficiency and yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-2-oxocyclopentane-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alcohols (for esterification) or amines (for amidation) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of more oxidized carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-2-oxocyclopentane-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-dimethyl-2-oxocyclopentane-1,3-dicarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s carboxylic acid groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The ketone group may also participate in interactions with nucleophilic residues in proteins .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethylcyclopentane: Lacks the oxo and carboxylic acid groups.
2-Oxocyclopentane-1,3-dicarboxylic acid: Similar structure but without the methyl groups.
Cyclopentanedicarboxylic acid: Lacks the oxo and methyl groups.
Uniqueness
1,3-Dimethyl-2-oxocyclopentane-1,3-dicarboxylic acid is unique due to the presence of both methyl groups and the oxo group on the cyclopentane ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C9H12O5 |
|---|---|
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
1,3-dimethyl-2-oxocyclopentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C9H12O5/c1-8(6(11)12)3-4-9(2,5(8)10)7(13)14/h3-4H2,1-2H3,(H,11,12)(H,13,14) |
Clave InChI |
SWRMXQUCBGGGAO-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(C1=O)(C)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


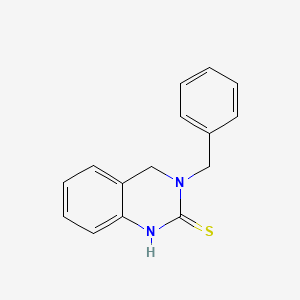
![8,22-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(25),2(16),3,5(26),6,8,10,12,14,17,19,21,23-tridecaene](/img/structure/B13870331.png)
![t-Butyl 6-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13870340.png)
![3-[(2-Bromo-5-chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B13870348.png)
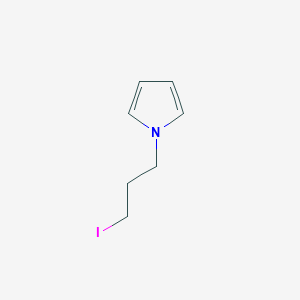
![N-[2-(2-Bromopyridin-3-yl)ethyl]acetamide](/img/structure/B13870355.png)

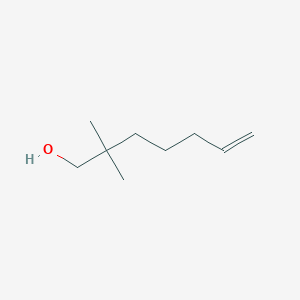
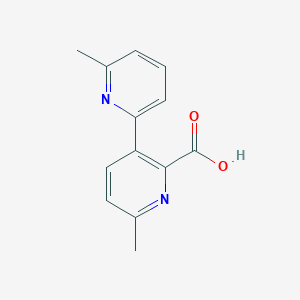
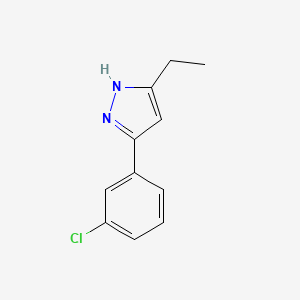
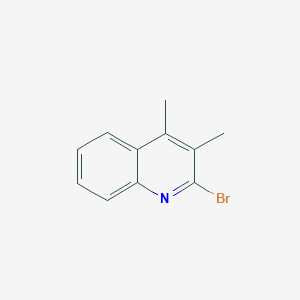
![3-[(3,4-diaminophenoxy)methyl]Benzonitrile](/img/structure/B13870394.png)
